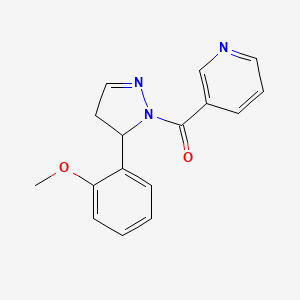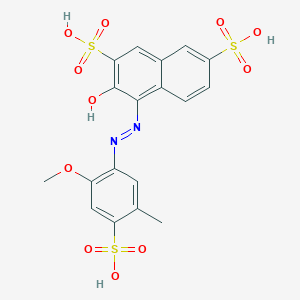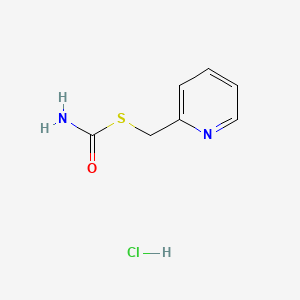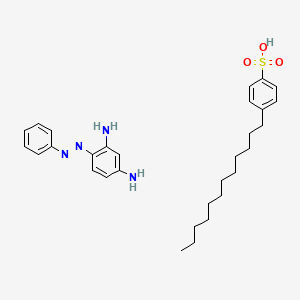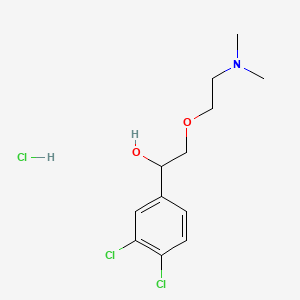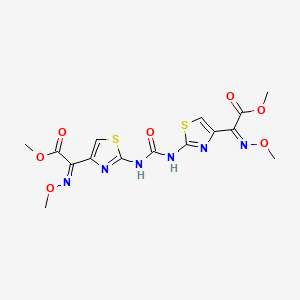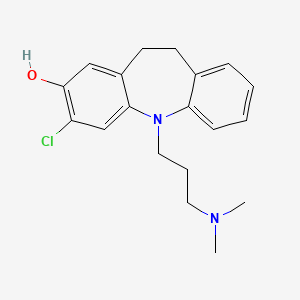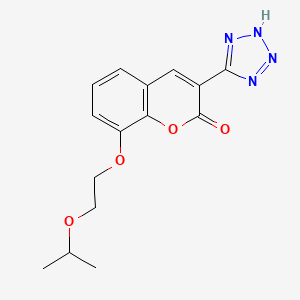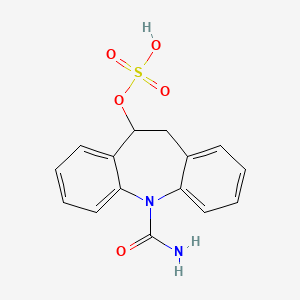
Oxcarbazepine alcohol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxcarbazepine alcohol sulfate is a derivative of oxcarbazepine, a well-known anticonvulsant medication used primarily to treat epilepsy. This compound is characterized by the presence of an alcohol and sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxcarbazepine alcohol sulfate typically involves the modification of oxcarbazepine. One common method is the reduction of oxcarbazepine to form oxcarbazepine alcohol, followed by sulfation to introduce the sulfate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The sulfation step often involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxcarbazepine alcohol sulfate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield oxcarbazepine ketone sulfate, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxcarbazepine alcohol sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool to study the effects of sulfation on biological activity.
Medicine: Research is ongoing to explore its potential as an anticonvulsant with improved pharmacokinetic properties.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of oxcarbazepine alcohol sulfate is similar to that of oxcarbazepine. It primarily acts by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and suppressing repetitive neuronal firing. This leads to the reduction of seizure activity. The presence of the sulfate group may enhance its solubility and bioavailability, potentially improving its therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxcarbazepine: The parent compound, widely used as an anticonvulsant.
Carbamazepine: A structurally related anticonvulsant with similar mechanisms of action.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, another anticonvulsant.
Uniqueness
Oxcarbazepine alcohol sulfate is unique due to the presence of both alcohol and sulfate groups, which may confer distinct pharmacokinetic properties compared to its analogs. This uniqueness can potentially lead to improved solubility, bioavailability, and therapeutic efficacy.
Eigenschaften
CAS-Nummer |
773032-57-8 |
|---|---|
Molekularformel |
C15H14N2O5S |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21) |
InChI-Schlüssel |
DQCMJSSQBFEDHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


